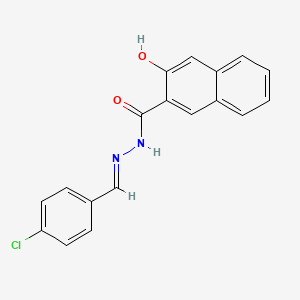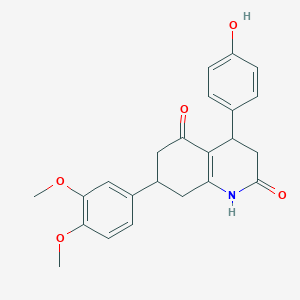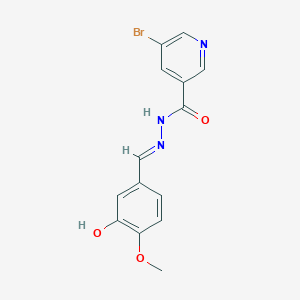![molecular formula C20H20N6O2 B5525719 N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)
N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is of significant interest due to its potential applications in various fields of chemistry and medicine. It belongs to a class of compounds known for their versatile chemical structures and biological activities. This compound's interest lies in its unique molecular architecture, which combines multiple heterocyclic rings, offering a wide range of chemical reactivity and interactions.
Synthesis Analysis
The synthesis of compounds similar to our target involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives of pyrazolo[1,5-a]pyrimidine and pyridine have been synthesized from pyridoxal hydrochloride and N-arylcyanoacetamides, demonstrating the complexity and versatility in synthesizing these compounds (Zhuravel et al., 2005). The synthesis process often involves cyclization reactions, N-alkylation, and functional group transformations, showcasing the compound's synthetic accessibility and the chemical diversity that can be achieved within its molecular framework.
Molecular Structure Analysis
The molecular structure of compounds within this class features a combination of pyrazole, pyridine, and carboxamide groups, contributing to their distinctive chemical properties. For example, crystal structure analysis of pyrazole derivatives has revealed intricate details about their molecular conformations and interactions, shedding light on their stability and reactivity patterns (Anuradha et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Transformations
This compound and its derivatives are often synthesized through complex chemical reactions that involve multiple steps and reagents. For instance, the synthesis of similar compounds involves reactions like N-methylation, reduction, condensation, and oxidation to produce novel heterocyclic compounds with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018). These methods are crucial for creating compounds that can be further evaluated for various biological activities.
Biological Evaluation
Derivatives of this compound are evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase activities, indicating the compound's versatility in drug discovery (Rahmouni et al., 2016). Moreover, the antibacterial activity of pyrazolopyridine derivatives against various bacterial strains demonstrates the compound's potential in antimicrobial research (Panda, Karmakar, & Jena, 2011).
Antimycobacterial Activity
Compounds structurally related to "N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide" have been synthesized and tested for their activity against Mycobacterium tuberculosis, showcasing their potential use in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Propiedades
IUPAC Name |
N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-3-12-26-16(9-11-22-26)20(27)23-19-18-15(25(2)24-19)7-4-8-17(18)28-14-6-5-10-21-13-14/h4-11,13H,3,12H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUAWHGWXYOWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2=NN(C3=C2C(=CC=C3)OC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
